Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a tert-butyl group, a hydroxyphenyl group, and a carbamate group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(1S)-1-(2-hydroxyphenyl)ethyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates and related compounds.
Scientific Research Applications
Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The hydroxyphenyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1S)-1-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate
- Tert-butyl N-[(1S)-1-(2-methoxyphenyl)ethyl]carbamate
- Tert-butyl N-[(1S)-1-(2-chlorophenyl)ethyl]carbamate
Uniqueness
Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the hydroxyphenyl group allows for unique interactions in biological systems, while the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Biological Activity
Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO4, with a molecular weight of 253.29 g/mol. The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its unique biological properties.
Research indicates that the compound interacts with specific molecular targets, influencing various biological pathways. The hydroxyphenyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, making it a subject of interest for further biological research.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It exhibits significant activity against various enzymes involved in metabolic pathways. For example, studies have shown that this compound can inhibit certain bacterial collagenases, which are critical in tissue remodeling and pathogenesis .
Table 1: Enzyme Inhibition Activity
Anticancer Activity
The compound has also demonstrated anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death. For instance, treatment with this compound resulted in a significant increase in apoptotic cells in human myeloid leukemia cell lines .
Table 2: Anticancer Activity
Case Studies
A notable study focused on the synthesis and biological evaluation of various derivatives of this compound. The results highlighted the structure-activity relationship (SAR), demonstrating that modifications to the hydroxyphenyl group significantly influenced both enzyme inhibition and anticancer activity .
Example Case Study
In one experiment, researchers synthesized several derivatives by modifying the hydroxyphenyl moiety. The most potent derivative showed an IC50 value of 3 µM against bacterial collagenase and exhibited a higher apoptotic rate in cancer cell lines compared to the parent compound .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHWVHMWUPNZJG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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